molecular formula C19H20Cl2N2O2 B5993762 N-(5-carbamoyl-2,4-dichlorophenyl)-2,3,4,5,6-pentamethylbenzamide

N-(5-carbamoyl-2,4-dichlorophenyl)-2,3,4,5,6-pentamethylbenzamide

Cat. No.: B5993762
M. Wt: 379.3 g/mol
InChI Key: CWHXJPOTIZBSSN-UHFFFAOYSA-N
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Description

N-(5-carbamoyl-2,4-dichlorophenyl)-2,3,4,5,6-pentamethylbenzamide: is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a pentamethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-carbamoyl-2,4-dichlorophenyl)-2,3,4,5,6-pentamethylbenzamide typically involves multiple steps, starting with the preparation of the dichlorophenyl and pentamethylbenzamide precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-carbamoyl-2,4-dichlorophenyl)-2,3,4,5,6-pentamethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5-carbamoyl-2,4-dichlorophenyl)-2,3,4,5,6-pentamethylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-carbamoyl-2,4-dichlorophenyl)-2,3,4,5,6-pentamethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-carbamoyl-2,4-dichlorophenyl)-5-cyclopropyl-1-methylpyrazole-3-carboxamide
  • (5-Carbamoyl-2,4-dichlorophenyl)boronic acid

Uniqueness

N-(5-carbamoyl-2,4-dichlorophenyl)-2,3,4,5,6-pentamethylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(5-carbamoyl-2,4-dichlorophenyl)-2,3,4,5,6-pentamethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c1-8-9(2)11(4)17(12(5)10(8)3)19(25)23-16-6-13(18(22)24)14(20)7-15(16)21/h6-7H,1-5H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHXJPOTIZBSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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